

A Technical Guide to the Structure and Function of Human C-peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Human c-peptide

Cat. No.: B110617

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure, amino acid sequence, and cellular functions of **human C-peptide**. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of its biological pathways.

Introduction

Human C-peptide (connecting peptide) is a 31-amino-acid polypeptide that plays a crucial role in the biosynthesis of insulin.[1][2] It connects the A-chain and B-chain in the proinsulin molecule, facilitating the correct folding and formation of disulfide bonds necessary for mature insulin.[3][4] For many years, C-peptide was considered a biologically inert byproduct of insulin production.[5] However, mounting evidence over the past few decades has revealed it to be a hormonally active peptide with its own specific biological effects, particularly in the context of diabetic complications.[5][6]

C-peptide is co-secreted in equimolar amounts with insulin from the pancreatic beta cells.[1][7] Due to its longer half-life in circulation compared to insulin (approximately 30-35 minutes versus 5-10 minutes for insulin), its measurement provides a more reliable indicator of endogenous insulin secretion and pancreatic β -cell function.[2][8][9] Recent research has demonstrated that C-peptide binds to cell surface receptors, likely G-protein coupled receptors (GPCRs), and activates multiple intracellular signaling pathways, suggesting its potential as a

therapeutic agent for treating long-term diabetic complications like neuropathy and nephropathy.[1][6][10]

Primary Structure and Amino Acid Sequence

Human C-peptide is a single-chain polypeptide composed of 31 amino acids.[1] The definitive amino acid sequence was determined in 1971.[11]

Table 1: Amino Acid Sequence of **Human C-peptide**

Representation	Sequence	Reference
Three-Letter Code	Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln	[8]

| One-Letter Code | EAEDLQVGQVELGGPGAGSLQPLALEGSLQ |[8] |

The sequence is notable for its high content of glutamic acid and glutamine residues and the absence of aromatic amino acids.[12]

Physicochemical Properties

The physicochemical characteristics of **human C-peptide** are summarized below. These properties are critical for its behavior in biological systems and for its analysis in experimental settings.

Table 2: Quantitative Physicochemical Data for **Human C-peptide**

Property	Value	Reference
Molecular Formula	C₁₂₉H₂₁₁N₃₅O₄₈	[1] [8]
Molecular Weight	3020.3 g/mol	[8] [13] [14]
Total Atom Count	212	[15]
Residue Count	31	[1] [15]
Isoelectric Point (pI)	~3.45	[12]

| Half-life in circulation | ~30-35 minutes |[\[2\]](#)[\[9\]](#) |

Three-Dimensional Structure

While essential for the proper folding of proinsulin, free C-peptide in aqueous solution is largely flexible and lacks a single, well-defined three-dimensional structure.[\[12\]](#)[\[16\]](#) However, studies using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy have shown that it is not a random coil but possesses distinct regions of non-random, local conformation.[\[5\]](#)[\[15\]](#)

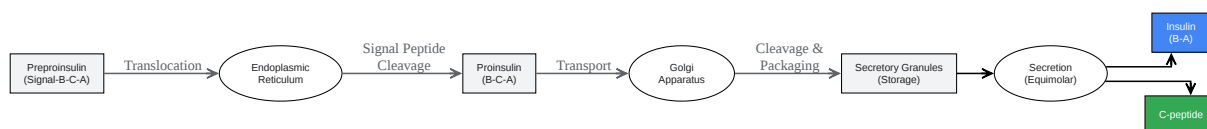
Key structural features identified by NMR include:

- N-terminal Region (residues 2-5): Forms a type I β -turn.[\[5\]](#)[\[15\]](#)
- Central Region (residues 9-12, 15-18, 22-25): Shows a propensity to form β -bends, contributing to the peptide's flexibility.[\[5\]](#)[\[15\]](#)
- C-terminal Region (residues 27-31): This pentapeptide (EGSLQ) is the most well-defined part of the molecule, forming a type III' β -turn.[\[5\]](#)[\[15\]](#) This C-terminal segment is considered the active site responsible for its biological activity and receptor interaction.[\[4\]](#)[\[5\]](#)

Biosynthesis and Processing of Proinsulin

C-peptide is an integral part of the insulin biosynthesis pathway. The process begins with preproinsulin, which is translocated into the endoplasmic reticulum where its signal peptide is cleaved to form proinsulin.[\[1\]](#) Proinsulin, consisting of the B-chain, C-peptide, and A-chain, is then transported to the Golgi apparatus.[\[1\]](#) Within secretory granules, prohormone convertases cleave the C-peptide at dibasic amino acid sites, resulting in the mature, two-chain insulin

molecule and free C-peptide.[3][16] Both are then stored in these granules and released in equal amounts into the bloodstream upon stimulation.[1]



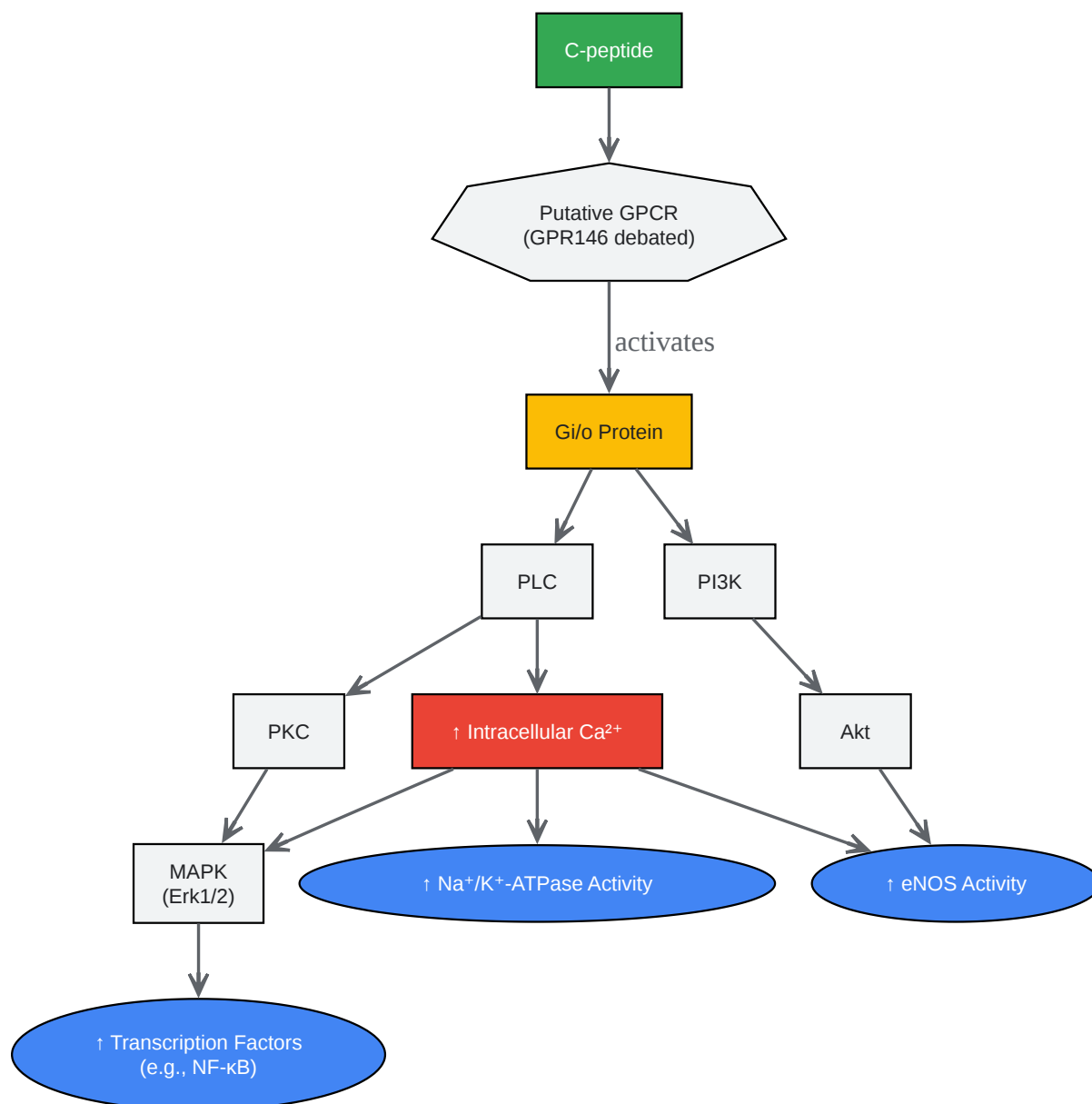
[Click to download full resolution via product page](#)

Caption: Workflow of proinsulin processing to C-peptide and insulin.

Cellular Signaling Pathways

C-peptide exerts its biological effects by binding to a specific, yet-to-be-definitively-identified, receptor on the surface of various cell types, including neuronal, endothelial, and renal tubular cells.[1][9] The receptor is presumed to be a G-protein coupled receptor (GPCR).[4][6] While the orphan receptor GPR146 was proposed as a candidate, subsequent studies have yielded conflicting results, and the identity of the receptor remains an active area of investigation.[17][18][19]

Binding of C-peptide at nanomolar concentrations initiates a cascade of intracellular signaling events.[6] This process is pertussis toxin-sensitive, confirming the involvement of a Gi/o protein.[10] The primary pathways activated include the Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K) pathways.[6][20][21] These cascades lead to an increase in intracellular calcium (Ca^{2+}) and the activation of key enzymes like Na^+/K^+ -ATPase and endothelial nitric oxide synthase (eNOS), which are often impaired in diabetes.[1][6]



[Click to download full resolution via product page](#)

Caption: Key intracellular signaling pathways activated by C-peptide.

Experimental Protocols

The characterization of C-peptide's structure and function relies on several key experimental techniques.

- **Amino Acid Sequencing:** The primary structure of C-peptide was originally determined using classical protein sequencing techniques, which involve the stepwise chemical degradation of the peptide (e.g., Edman degradation) followed by the identification of the released amino acid derivatives.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 2D NMR is the principal method used to determine the three-dimensional structure of C-peptide in solution.[\[5\]](#)[\[15\]](#)
 - **Methodology:** The protocol involves dissolving a purified and isotopically labeled (e.g., ^{15}N , ^{13}C) sample of C-peptide in a suitable solvent system (aqueous buffer, sometimes with co-solvents like trifluoroethanol to promote structure).[\[5\]](#)[\[15\]](#) A series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed. TOCSY experiments identify protons that are connected through bonds within an amino acid residue, while NOESY experiments identify protons that are close in space ($<5 \text{ \AA}$), regardless of whether they are in the same residue.[\[22\]](#) The distance restraints derived from NOESY data are then used in computational software to calculate an ensemble of structures consistent with the experimental data.[\[22\]](#)
- **Radioimmunoassay (RIA):** RIA is a highly sensitive technique used to quantify C-peptide levels in biological fluids like blood serum.
 - **Methodology:** The assay is based on competitive binding. A known quantity of radiolabeled C-peptide (e.g., with ^{125}I) is mixed with a limited amount of a specific anti-C-peptide antibody.[\[23\]](#) When a sample containing unlabeled (native) C-peptide is added, it competes with the radiolabeled C-peptide for binding to the antibody. After incubation, the antibody-bound C-peptide is separated from the free C-peptide, and the radioactivity of the bound fraction is measured. The concentration of C-peptide in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled C-peptide.[\[23\]](#)
- **X-ray Crystallography:** While the flexibility of free C-peptide makes it difficult to crystallize alone, this technique has been used to determine the structure of a C-peptide fragment bound to a larger protein complex, such as the HLA-DQ8 molecule.[\[24\]](#)

- Methodology: This method requires the formation of a highly ordered crystal of the molecule of interest. The crystal is then exposed to a beam of X-rays. The way the crystal diffracts the X-rays is recorded on a detector. The resulting diffraction pattern is mathematically analyzed to calculate the positions of the atoms within the crystal, yielding a high-resolution three-dimensional model of the molecule's structure.[24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C-peptide - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Proinsulin - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Solution structure of human proinsulin C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. Human c-peptide | C129H211N35O48 | CID 16157840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. C-Peptide (Human) | 33017-11-7 | PCP-3725-PI | Biosynth [biosynth.com]
- 15. rcsb.org [rcsb.org]
- 16. researchgate.net [researchgate.net]

- 17. Is GPR146 really the receptor for proinsulin C-peptide? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting orphan G protein coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. chem.uzh.ch [chem.uzh.ch]
- 23. History and Diagnostic Significance of C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [A Technical Guide to the Structure and Function of Human C-peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110617#human-c-peptide-structure-and-amino-acid-sequence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com